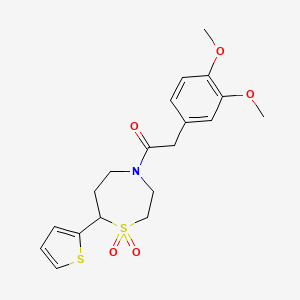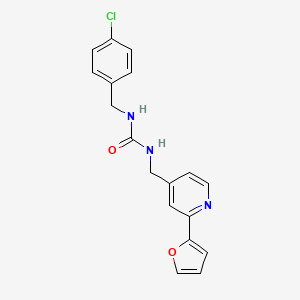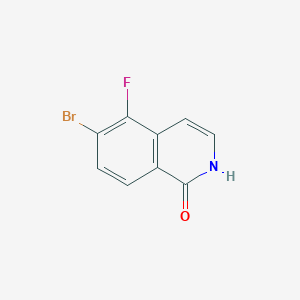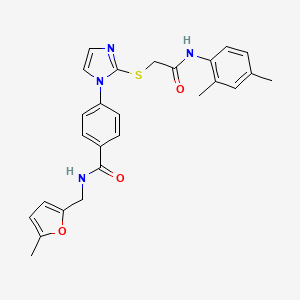
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a thiophene, a pyridine, a tetrahydronaphthalene, and a sulfonamide group . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
While the specific synthesis of this compound is not detailed in the sources I found, similar compounds are often synthesized using methods such as the Suzuki-Miyaura cross-coupling . This reaction is a widely-used method for forming carbon-carbon bonds, and it involves the use of a palladium catalyst and an organoboron reagent .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and elemental analysis . These techniques can provide detailed information about the types of bonds present in the molecule and the arrangement of its atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its specific structure and the conditions under which it is used. For example, the presence of a sulfonamide group could make it a potential candidate for certain types of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a sulfonamide group could influence its solubility in water, while the presence of a pyridine group could influence its basicity .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
This compound serves as a precursor in the synthesis of various heterocyclic compounds. The thiophene and pyridine moieties present in the structure are common in bioactive molecules, which are synthesized for their potential pharmacological properties .
Pharmacokinetic Profiling
Researchers have utilized this compound to evaluate pharmacokinetic profiles. This involves studying the bodily absorption, distribution, metabolism, and excretion of drugs, which is crucial for understanding the drug’s behavior within the body .
Anticancer Activity
The compound has been tested for anticancer activity, particularly against lung cancer cell lines. It has shown promising results, with some derivatives exhibiting more cytotoxic activity than reference drugs like imatinib .
Antibacterial and Antifungal Activity
Derivatives of this compound have been evaluated for their antibacterial and antifungal activities. They have shown effectiveness against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .
Antioxidant Activity
The antioxidant properties of the compound’s derivatives have been studied using methods like DPPH (2,2-diphenylpicrylhydrazyl) assay. The results indicated that these derivatives possess antioxidant activity comparable to ascorbic acid .
Anti-inflammatory Properties
Some synthesized derivatives containing the thiophene and pyridine moieties have demonstrated potent anti-inflammatory activities both in vitro and in vivo, making them potential candidates for anti-inflammatory drugs .
Organic Intermediate for Borate and Sulfonamide Groups
The compound has been used as an organic intermediate with borate and sulfonamide groups. These groups are significant in various chemical reactions, including nucleophilic and amidation reactions .
Chemical Structure Analysis
The compound’s structure has been confirmed using various spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR spectra, and elemental analysis. This is essential for the identification and verification of synthesized compounds .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S2/c23-26(24,19-8-7-15-4-1-2-5-16(15)12-19)22-13-17-6-3-10-21-20(17)18-9-11-25-14-18/h3,6-12,14,22H,1-2,4-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQTVRCTGBTPNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dispiro[3.0.35.14]nonane-9-carboxylic acid](/img/structure/B2889563.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxan-2-yl)methanone](/img/structure/B2889564.png)



![(S)-tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B2889569.png)




![N-[(3-aminophenyl)carbonyl]glycine](/img/structure/B2889582.png)


![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2889586.png)